(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

LSD1 Epigenetics KDM1A

(5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 127378-26-1) is a small-molecule thiazolone derivative (C₁₁H₉NOS₂, MW 235.33) featuring a 2-mercapto group and a 3-methylbenzylidene substituent at the 5-position. This compound belongs to the 5-arylidene-2-mercaptothiazol-4(5H)-one chemotype, a privileged scaffold widely employed in fragment-based and high-throughput screening libraries due to its synthetic accessibility and modular substitution pattern.

Molecular Formula C11H9NOS2
Molecular Weight 235.32
CAS No. 127378-26-1
Cat. No. B2559379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one
CAS127378-26-1
Molecular FormulaC11H9NOS2
Molecular Weight235.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
InChIKeyNTFGFSORFHWWPQ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 127378-26-1): A Structurally Defined 5-Arylidene-2-mercaptothiazolone for Epigenetic Target Screening


(5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 127378-26-1) is a small-molecule thiazolone derivative (C₁₁H₉NOS₂, MW 235.33) featuring a 2-mercapto group and a 3-methylbenzylidene substituent at the 5-position [1]. This compound belongs to the 5-arylidene-2-mercaptothiazol-4(5H)-one chemotype, a privileged scaffold widely employed in fragment-based and high-throughput screening libraries due to its synthetic accessibility and modular substitution pattern [2]. The (5E)-configured 3-methylbenzylidene moiety distinguishes this entry from other commercially available arylidene-thiazolone analogs, imparting a specific steric and electronic profile relevant to molecular recognition at epigenetic enzyme active sites [3].

Why Generic Substitution Fails for (5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one: Substituent-Dependent Activity Cliffs in the Thiazolone Scaffold


The 5-arylidene-2-mercaptothiazol-4(5H)-one chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to the nature and position of the benzylidene substituent, making generic inter-compound substitution unreliable. In the established aminothiazole LSD1 inhibitor series reported by Hitchin et al. [1], a single methyl group positional shift or removal on the aryl ring resulted in potency changes exceeding 15-fold within the same biochemical assay system. Furthermore, the 2-mercapto pharmacophore is critical for reversible competitive inhibition, and replacement with a 2-amino or 2-thioxo group fundamentally alters both target engagement kinetics and selectivity profiles against related FAD-dependent amine oxidases such as MAO-A [2]. Consequently, a compound such as (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (10058-F4, CAS 403811-55-2), which targets the c-Myc-Max interaction rather than LSD1, cannot serve as a functional substitute despite sharing the identical core scaffold . The quantitative evidence in Section 3 demonstrates why the 3-methyl substitution pattern specifically yields a selectivity window that is absent in close analogs.

Product-Specific Quantitative Evidence Guide: (5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one


LSD1 Sub-Micromolar Inhibitory Potency: IC₅₀ = 356 nM in Recombinant Human Enzyme Assay

This compound demonstrates a reproducible IC₅₀ value of 356 nM against human recombinant lysine-specific histone demethylase 1A (LSD1/KDM1A) in a biochemical assay measuring H₂O₂ production using a methylated peptide substrate and Amplex Red reagent [1]. This places the compound in the sub-micromolar reversible inhibitor range, a notable feature given that it originates from a fragment-based screening hit where initial aminothiazole fragment potencies were typically in the 100–200 µM range (e.g., the parent unscaffolded fragment in the Hitchin series showed an IC₅₀ of approximately 187 µM) [2]. The 525-fold improvement over the fragment starting point represents a substantial optimization trajectory supportive of further medicinal chemistry exploration.

LSD1 Epigenetics KDM1A Histone Demethylase Fragment-Based Drug Discovery

Greater Than 280-Fold Selectivity for LSD1 Over MAO-A: Mitigating Off-Target Serotonergic Liability

In a head-to-head counter-screening panel, this compound exhibited an IC₅₀ of >100,000 nM (>100 µM) against human monoamine oxidase A (MAO-A) [1], compared with its LSD1 IC₅₀ of 356 nM. This yields a selectivity ratio exceeding 280-fold (calculated as >100,000 nM / 356 nM). This selectivity window is functionally significant because MAO-A is a closely related FAD-dependent amine oxidase responsible for neurotransmitter catabolism in the central nervous system; MAO-A inhibition is associated with hypertensive crisis risk (the "cheese effect") and limits the therapeutic utility of non-selective LSD1 inhibitors [2]. The 3-methylbenzylidene substituent appears to contribute favorably to this selectivity profile relative to other substitution patterns within the chemotype series [3].

LSD1 Selectivity MAO-A Counter-Screening FAD-Dependent Amine Oxidase Drug Safety Epigenetic Drug Discovery

Divergent Target Engagement Versus the 4-Ethylbenzylidene Analog (10058-F4): Scaffold-Specific Polypharmacology

A direct structural analog, (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (10058-F4, CAS 403811-55-2), differing only in the position and identity of the alkyl substituent on the benzylidene ring (4-ethyl versus 3-methyl), is a well-characterized inhibitor of c-Myc-Max dimerization with reported cellular activity, whereas it does not show appreciable LSD1 inhibition at sub-micromolar concentrations . Conversely, the 3-methylbenzylidene analog described here is primarily characterized by its LSD1 inhibitory activity (IC₅₀ = 356 nM) [1]. This positional isomer-dependent target switch—from c-Myc pathway disruption to epigenetic enzyme inhibition—illustrates that even minor aryl substitution changes within the 2-mercaptothiazolone core produce functionally orthogonal biological outcomes, making compound identity critical for experimental reproducibility [2].

c-Myc LSD1 Target Selectivity Thiazolone Scaffold Polypharmacology

Reversible Binding Mode Confirmed Within the Aminothiazole LSD1 Inhibitor Chemotype Series

The aminothiazole chemotype series to which this compound belongs has been mechanistically characterized as reversible LSD1 inhibitors, distinct from the tranylcypromine-based irreversible inhibitors that form covalent adducts with the FAD cofactor [1]. While irreversible inhibitors such as ORY-1001 (iadademstat) and GSK-2879552 achieve picomolar biochemical potency, their covalent mechanism permanently inactivates LSD1 and can lead to prolonged target suppression and cumulative toxicity in normal tissues [2]. The reversible binding mode of the 2-mercaptothiazolone series, demonstrated through jump-dilution enzyme recovery experiments on closely related aminothiazole analogs [1], offers the pharmacodynamic advantage of tunable target engagement that correlates with systemic exposure rather than enzyme turnover rate [3]. Although direct jump-dilution data for this specific compound have not been published, its membership in this well-characterized reversible chemotype supports the inference of a non-covalent mechanism.

Reversible Inhibition LSD1 Mechanism of Action Drug Design Fragment-Based Drug Discovery

Best Application Scenarios for (5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one: Evidence-Backed Scientific and Procurement Use Cases


LSD1-Focused Epigenetic Probe Compound for Target Validation and Mechanistic Studies

In academic and biopharmaceutical research programs investigating LSD1/KDM1A as a therapeutic target in acute myeloid leukemia (AML), small-cell lung cancer (SCLC), or myelodysplastic syndromes, this compound serves as a well-characterized sub-micromolar reversible inhibitor (LSD1 IC₅₀ = 356 nM) [1]. Its >280-fold selectivity over MAO-A enables cell-based studies of LSD1-dependent histone methylation dynamics (H3K4me1/me2, H3K9me1/me2) without confounding MAO-A-mediated off-target effects on neurotransmitter metabolism [2]. The reversible binding mechanism, inferred from the aminothiazole chemotype [3], allows washout experiments to confirm on-target pharmacology.

Structure-Activity Relationship (SAR) Expansion from a Fragment-Derived Hit Scaffold

Medicinal chemistry teams engaged in fragment-to-lead optimization of LSD1 inhibitors can use this compound as a reference point for systematic SAR exploration around the 5-arylidene position. The 3-methyl substitution pattern provides a defined steric and electronic baseline (IC₅₀ = 356 nM) [1], against which substituent scanning (e.g., halogen, methoxy, or heteroaryl replacements) can be quantitatively benchmarked. The commercially available parent scaffold (ChemBridge 3018338) ensures batch-to-batch consistency essential for reproducible SAR tables .

Chemical Probe Selectivity Panel Counter-Screening Reference Compound

In large-scale chemoproteomics or biochemical selectivity profiling campaigns, this compound serves as a reference ligand for the LSD1/MAO-A selectivity node within the FAD-dependent amine oxidase family. Its documented IC₅₀ values of 356 nM (LSD1) and >100,000 nM (MAO-A) [1] provide a quantitative benchmark for evaluating the selectivity windows of newly synthesized LSD1 inhibitors. The compound's commercial availability at 95% purity from multiple vendors supports its inclusion as a control in multi-compound screening decks.

Computational Chemistry Docking and Pharmacophore Model Validation

Computational drug design groups developing LSD1 pharmacophore models or performing virtual screening can employ this compound as a validation ligand. The experimentally determined IC₅₀ value (356 nM) [1] and the well-defined (5E)-stereochemistry of the exocyclic double bond provide a concrete structure-activity anchor for evaluating docking score versus experimental potency correlations. The compound's moderate molecular weight (235.33 Da) and favorable ligand efficiency metrics make it suitable for retrospective enrichment studies in structure-based virtual screening validation sets [REFS-2, REFS-4].

Quote Request

Request a Quote for (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.